molecular formula C19H15F3N4O2S B2717285 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1105211-50-4

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2717285
CAS No.: 1105211-50-4
M. Wt: 420.41
InChI Key: VDUOPIGLAQFBMD-UHFFFAOYSA-N
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Description

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is a synthetic organic compound for research applications. This molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 3-(trifluoromethyl)phenyl group and a benzamide moiety, which are common in the development of pharmacologically active molecules. The thiazole ring is a significant heterocycle found in more than 18 FDA-approved drugs and is associated with a wide spectrum of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities . Compounds with the N-(phenylthiazol-2-yl)acetamide structure have been investigated as novel scaffolds active against sensitive and resistant cancer cell lines, demonstrating potential for inducing cell death through apoptosis and autophagy . The presence of the trifluoromethyl group can influence the molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery . Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in biological screening assays to explore new therapeutic avenues. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)12-2-1-3-14(8-12)25-18-26-15(10-29-18)9-16(27)24-13-6-4-11(5-7-13)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOPIGLAQFBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to 4-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide . For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 1 µg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli1 µg/mL
Compound BS. aureus0.5 µg/mL
Compound CAspergillus niger1 µg/mL

Anticancer Properties

The anticancer potential of compounds containing thiazole rings has been extensively researched. For example, derivatives similar to This compound have shown promising results against various cancer cell lines, including melanoma and breast cancer .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound DMelanoma5.0
Compound EMCF7 (Breast Cancer)7.5
Compound FHeLa (Cervical Cancer)10.0

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

In a controlled study, various thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy using the cup plate method. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Case Study 2: Anticancer Screening via SRB Assay

A series of thiazole-based compounds were screened for their anticancer activity using the Sulforhodamine B assay on MCF7 cells. The study found that specific modifications to the thiazole ring enhanced cytotoxicity, providing insights into structure-activity relationships that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and tumor pathways.

    Pathways Involved: It may inhibit key enzymes in the biosynthesis of inflammatory mediators and disrupt cell signaling pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity (if reported)
Target : 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide Benzamide-thiazole 3-(Trifluoromethyl)phenylamino, acetamido linker ~437.3 (calculated) Not explicitly reported
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Thiazole-piperazine-ester Ureido group, piperazine ring, ethyl ester 548.2 Antiproliferative (exact IC50 not provided)
N-hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide (8) Triazole-benzamide Phenylamino, triazole ring, hydroxyamide ~450.4 (calculated) HDAC inhibition (qualitative)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Sulfonylphenyl, difluorophenyl ~450–500 (estimated) Not explicitly reported

Structural and Functional Comparisons

Core Heterocycles: The target compound’s thiazole ring contrasts with triazole-based analogues (e.g., compounds in and ). Thiazoles are electron-deficient, favoring π-π stacking with biological targets, while triazoles (e.g., 1,2,4-triazole in ) offer hydrogen-bonding versatility .

Substituent Effects: Trifluoromethyl Group: The 3-(trifluoromethyl)phenyl group in the target enhances hydrophobicity and metabolic resistance compared to simpler phenyl () or halophenyl () substituents. This group is known to improve target affinity in kinase inhibitors .

Pharmacokinetic Properties :

  • The ethyl ester in 10e () likely improves solubility but may require metabolic activation (ester hydrolysis) for efficacy, whereas the target’s benzamide is metabolically stable .
  • Triazole-thiones () exhibit tautomerism, which could influence redox activity—a property absent in the target’s thiazole-acetamido system.

Biological Activity

The compound 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is a thiazole derivative that possesses significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a thiazole moiety, enhance its potential therapeutic applications.

Structural Characteristics

The compound can be structurally represented as follows:

C15H15F3N4O1S\text{C}_{15}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_1\text{S}

This molecular structure is characterized by:

  • A trifluoromethyl group that improves lipophilicity and biological activity.
  • A thiazole ring known for its role in various biological activities, including anticancer properties.
  • An acetamido group that may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular mechanisms. Notably, it has been identified as an AMPK activator , which plays a crucial role in cellular energy homeostasis.

The compound enhances AMPK phosphorylation via interactions with upstream kinases, particularly LKB1. This specificity allows for targeted therapeutic effects while minimizing side effects associated with broader-spectrum agents .

In Vitro Studies

Several studies have evaluated the antiproliferative properties of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Observations
Melanoma (SK-MEL-30)1.2Significant activity compared to healthy fibroblasts (L929).
A549 (Lung Adenocarcinoma)1.98Comparable to standard drug doxorubicin.
HT29 (Colorectal Cancer)2.6Selectively active against melanoma without adverse effects on colorectal cells.

These results indicate that the compound has substantial potential as an anticancer agent, particularly against melanoma.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating various thiazole derivatives, the compound demonstrated significant cytotoxicity against melanoma cells, with an IC50 value lower than that of conventional chemotherapeutic agents . This suggests its potential as a lead compound in cancer therapy.
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins, which is critical for its activity against cancer cells .
  • SAR Analysis : Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring influence antiproliferative activity, highlighting the importance of electronic properties in enhancing biological efficacy .

Q & A

Q. What synthetic strategies are optimal for constructing the thiazole core in 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide?

The thiazole ring can be synthesized via cyclization reactions using α-haloketones or thiourea derivatives. For example, substituted thiazoles are often prepared by reacting 2-aminothiazole intermediates with acyl chlorides or activated esters under reflux conditions in aprotic solvents like DMF or THF . Key steps include:

  • Thiazole formation : Reacting 3-(trifluoromethyl)phenylthiourea with α-bromoacetophenone derivatives in ethanol, followed by acetic acid catalysis to yield the 4-substituted thiazole .
  • Coupling reactions : The acetamido linker is introduced via amide bond formation between the thiazole-4-ylacetic acid and benzamide derivatives using coupling agents like EDC/HOBt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization involves:

  • Spectroscopy : 1H^1H NMR (e.g., δ 7.75–7.77 ppm for aromatic protons, δ 6.78 ppm for NH2_2 groups) and IR (e.g., 1599 cm1^{-1} for C=N stretching in thiazole) .
  • Mass spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 454.1 [M+H]+^+) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer potential : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational docking predictions and experimental enzyme inhibition results?

Discrepancies may arise from:

  • Solvent effects : Docking simulations often neglect solvation; validate with molecular dynamics (MD) simulations incorporating explicit water models .
  • Protein flexibility : Use ensemble docking to account for conformational changes in the target enzyme (e.g., HDACs or kinases) .
  • Experimental validation : Perform kinetic assays (e.g., fluorescence-based HDAC inhibition) to confirm binding affinities .

Q. What structural modifications enhance the metabolic stability of this compound while retaining activity?

  • Trifluoromethyl group : Retain the 3-(trifluoromethyl)phenyl moiety to improve lipophilicity and resistance to oxidative metabolism .
  • Acetamido linker : Replace with a sulfonamide group to reduce susceptibility to proteolytic cleavage .
  • Benzamide substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at the para position to enhance π-stacking with enzyme active sites .

Q. How do researchers design SAR studies to optimize potency against tyrosine kinases?

  • Core scaffold variation : Compare thiazole vs. oxazole rings using IC50_{50} data from kinase inhibition assays .
  • Substituent analysis : Test analogues with halogens (Cl, F) or methyl groups on the benzamide ring to map steric and electronic effects .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .

Data Contradiction Analysis

Q. Why might antiproliferative activity differ significantly between similar cell lines (e.g., MCF-7 vs. A549)?

  • Receptor expression levels : Quantify target enzyme (e.g., EGFR) expression via Western blotting .
  • Membrane permeability : Measure cellular uptake using LC-MS/MS to correlate intracellular concentration with efficacy .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Methodological Tables

Table 1 : Key spectroscopic data for structural validation

Functional Group1H^1H NMR (δ, ppm)IR (cm1^{-1})ESI-MS (m/z)
Thiazole C-H6.75 (s)1599 (C=N)-
Benzamide NH10.2 (s)3252 (N-H)454.1 [M+H]+^+
CF3_3-1140 (C-F)-

Table 2 : Comparative SAR of benzamide derivatives

Substituent (R)IC50_{50} (HDAC inhibition, nM)LogP
-CF3_312.33.2
-Cl18.73.5
-OCH3_345.62.8

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